molecular formula C21H20N2O2 B3016938 1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 439120-71-5

1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3016938
CAS No.: 439120-71-5
M. Wt: 332.403
InChI Key: WUIFUEMKLDXUEJ-UHFFFAOYSA-N
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Description

1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C21H20N2O2 and its molecular weight is 332.403. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Dimerization in Furan-Based Compounds

The impact of .alpha.-tert-butyl group substitution on furan-based o-quinodimethanes' reactivity and dimerization products was explored. This study is pertinent as it helps in understanding the stability and reactivity of such compounds, which may include the chemical structure of interest (Trahanovsky, Huang, & Leung, 1994).

Rhenium(V) Oxo Complexes with PNP-Pincer Ligands

Research on pyridine-based PNP-pincer rhenium-oxo complexes, which includes structures similar to the compound , was conducted to understand their synthesis and characterization. This research is significant for its potential applications in catalysis and organometallic chemistry (Korstanje, Lutz, Jastrzebski, & Gebbink, 2014).

Synthesis and Structure-Activity Relationships in Cardiotonic Agents

The synthesis and structure-activity relationships of compounds related to milrinone, including 5-acyl-1,2-dihydro-2-oxo-3-pyridinecarbonitriles, were studied. This research provides insights into the design and development of new cardiotonic agents, potentially applicable to compounds similar to the one (Fossa, Boggia, Lo Presti, Mosti, Dorigo, & Floreani, 1997).

C-4-Tert-Butylated NADH/NAD+ Analogs

The synthesis of C-4-tert-butylated NADH/NAD+ analogs, which share structural similarities with the compound , was explored. This research could be crucial for understanding the biochemical applications and implications of such modifications (Anne, 1992).

Synthesis of Substituted Pyridine Derivatives

The synthesis of various substituted pyridine derivatives, including those related to the compound of interest, was studied. This research is relevant for the development of new pharmaceuticals and organic compounds with specific chemical functionalities (Al-Issa, 2012).

Synthesis of Pyrazolo[5,1-c][1,2,4]triazines

Alkylation studies of certain pyrazolo[5,1-c][1,2,4]triazine derivatives, structurally similar to the compound , were conducted. This research aids in understanding the synthesis and modification of such compounds for potential applications in medicinal chemistry (Ivanov, Mironovich, & Daeva, 2019).

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-21(2,3)16-8-6-15(7-9-16)14-23-11-10-17(18(13-22)20(23)24)19-5-4-12-25-19/h4-12H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIFUEMKLDXUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=CC(=C(C2=O)C#N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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